2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5OS/c17-11-6-2-1-5-10(11)15-21-22-16(23(15)19)25-9-14(24)20-13-8-4-3-7-12(13)18/h1-8H,9,19H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVQUOHNCZJGOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the amino group with a fluorophenyl acetic acid derivative to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Characterization Techniques
The structure of the compound is validated using:
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Nuclear Magnetic Resonance (NMR) : Confirms proton environments and connectivity .
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Infrared (IR) spectroscopy : Identifies functional groups (e.g., NH, SH, carbonyl).
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X-ray crystallography : Provides atomic-level structural confirmation, as demonstrated in analogous triazole derivatives .
Reactivity Profile
The compound’s reactivity stems from its functional groups :
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Thioether (-S-) linkage : Susceptible to nucleophilic substitution or oxidation.
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Amino group (-NH₂) : Can undergo acylation, alkylation, or condensation reactions.
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Electron-withdrawing substituents (e.g., 2-chlorophenyl, 2-fluorophenyl): Stabilize intermediates in substitution reactions.
Table 2: Functional Group Reactivity
| Functional Group | Typical Reactions | Impact on Reactivity |
|---|---|---|
| Thioether (-S-) | Nucleophilic substitution, oxidation | Serves as a reactive site |
| Amino (-NH₂) | Acylation, alkylation, condensation | Enhances derivatization |
| Electron-withdrawing | Stabilizes intermediates via resonance | Improves reaction efficiency |
Key Research Findings
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Yield optimization : The use of triethylamine as a catalyst and ethanol/DMF as solvents significantly improves reaction efficiency, achieving yields up to 73% .
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Structural influence : Substituents like 2-chlorophenyl and 2-fluorophenyl groups enhance reactivity by modulating electron density, as observed in analogous triazole derivatives .
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Thermal stability : Characterization via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provides insights into stability during synthesis.
Comparative Analysis of Triazole Derivatives
The compound’s reactivity aligns with broader trends in triazole chemistry:
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Triazole-thione hybrids (e.g., 1,2,4-triazolidine-3-thiones) exhibit enhanced antibacterial activity due to their thioether and amino groups, as demonstrated in SAR studies .
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Substituent effects : Electron-donating groups (e.g., methoxy) on adjacent phenyl rings stabilize intermediates, while electron-withdrawing groups (e.g., nitro) accelerate reaction rates .
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide possess activity against various bacterial strains and fungi. The mechanism often involves inhibition of cell wall synthesis or disruption of metabolic processes within the pathogens .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that certain triazole derivatives can inhibit the growth of cancer cell lines, including breast cancer cells (MCF7). The anticancer activity is often attributed to their ability to induce apoptosis or inhibit cell proliferation pathways . Molecular docking studies suggest that these compounds may bind effectively to specific receptors involved in cancer progression .
Agricultural Applications
Fungicides
Due to their antifungal properties, triazole compounds are frequently used as fungicides in agriculture. They inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes, thereby preventing fungal growth and reproduction. This application is critical in protecting crops from various fungal diseases .
Material Science Applications
Polymer Chemistry
Triazole compounds have been integrated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Their ability to form coordination complexes with metals makes them suitable for developing advanced materials with tailored functionalities .
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of several triazole derivatives against Gram-positive and Gram-negative bacteria using the turbidimetric method. The results indicated that compounds similar to This compound showed promising activity against resistant bacterial strains .
Case Study 2: Anticancer Screening
In another investigation focused on anticancer properties, researchers synthesized various triazole derivatives and tested their effects on MCF7 breast cancer cells through the Sulforhodamine B assay. The study revealed that specific modifications in the triazole structure significantly enhanced cytotoxicity against cancer cells .
Case Study 3: Agricultural Application as Fungicide
Field trials conducted with triazole-based fungicides demonstrated effective control over fungal infections in crops such as wheat and barley. The results indicated not only improved yield but also reduced reliance on traditional chemical fungicides .
Mechanism of Action
The mechanism of action of 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and aromatic substituents may enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Substituent Variations on the Acetamide Nitrogen
Variations on the Triazole Core
Physicochemical Properties
- Melting Points : Ortho-substituted compounds (e.g., target compound) often exhibit lower melting points than para-substituted analogs due to reduced crystallinity .
- Lipophilicity : Fluorine’s electronegativity reduces logP compared to alkyl or nitro groups, balancing solubility and permeability .
Pharmacological Activity
- However, the ortho-fluoro group may reduce binding affinity compared to AM31’s para-nitro group, which forms stronger electrostatic interactions .
- Orco Modulation :
- Unlike VUAA1 (Orco agonist) and OLC15 (Orco antagonist), the target compound’s 2-chlorophenyl and 2-fluorophenyl groups may confer selectivity for distinct insect odorant receptors, warranting further electrophysiological studies .
Biological Activity
The compound 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. This article examines its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
This compound features:
- Molecular Formula : C17H16ClN5OS
- Molecular Weight : 373.86 g/mol
- IUPAC Name : this compound
The unique structure contributes to its biological activity, particularly through interactions with various biological targets.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with a similar triazole structure showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.125 to 8 μg/mL . The presence of the chlorophenyl group enhances the compound's ability to penetrate bacterial membranes.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 |
| Escherichia coli | 0.5 |
| Pseudomonas aeruginosa | 1.0 |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. In vitro assays demonstrated that compounds similar to our target compound exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin. For instance, a related compound showed an IC50 of 4.363 μM against HCT116 colon cancer cells .
Structure Activity Relationship (SAR) studies indicate that modifications in the triazole ring and the introduction of electron-withdrawing groups significantly enhance cytotoxicity.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Doxorubicin | HCT116 | ~10 |
| Triazole Derivative | HCT116 | 4.363 |
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : Interaction with enzymes such as DNA gyrase and topoisomerase IV, crucial for bacterial replication.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells through pathways involving Bcl-2 family proteins.
Case Studies
- Antibacterial Efficacy : A study evaluated a series of triazole derivatives for their antibacterial activity against drug-resistant strains. The results indicated that certain modifications led to enhanced efficacy compared to traditional antibiotics .
- Anticancer Properties : In another study focusing on derivatives of triazoles, several compounds were tested against various cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis .
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide?
- Methodology : The compound is synthesized via nucleophilic substitution. A solution of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thione is treated with aqueous KOH, followed by reaction with 2-chloro-N-(2-fluorophenyl)acetamide under reflux in ethanol for 1 hour. The product is isolated by precipitation, filtration, and recrystallization from ethanol .
- Key Considerations : Reaction temperature, stoichiometric ratios, and solvent purity significantly impact yield. Confirm intermediate purity via TLC before proceeding.
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm proton environments and carbon frameworks, particularly the triazole ring and acetamide linkage.
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1700 cm, S–C at ~600–700 cm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. How are physicochemical properties (e.g., solubility, stability) determined?
- Methodology :
- Solubility : Test in polar (water, ethanol) and nonpolar solvents (DCM) at 25°C.
- Stability : Conduct accelerated degradation studies under heat (40–60°C), light (UV exposure), and varying pH (1–13) over 72 hours. Monitor via HPLC .
Advanced Research Questions
Q. How to design in vitro and in vivo experiments to evaluate biological activity?
- Methodology :
- In Vitro : Use cell-based assays (e.g., COX-2 inhibition for anti-inflammatory activity) with IC determination. Include positive controls (e.g., indomethacin) .
- In Vivo : Employ carrageenan-induced rat paw edema models. Administer compound at 10–50 mg/kg; measure exudate volume and leukocyte count after 4–6 hours .
Q. How to resolve contradictions in SAR data for triazole-acetamide derivatives?
- Case Study : If a 2-fluorophenyl substituent shows lower activity than a 4-methoxyphenyl analog despite similar electron-withdrawing effects:
- Hypothesis : Steric hindrance or conformational rigidity may limit target binding.
- Validation : Perform molecular docking or X-ray crystallography to analyze binding modes. Compare with analogs from and .
Q. What computational methods predict electronic properties and reactivity?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate HOMO-LUMO gaps to assess charge transfer potential.
- MESP Analysis : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
Q. How to address discrepancies in biological activity across different assay conditions?
- Example : If a compound shows high activity in cell-free enzymatic assays but low efficacy in cellular models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
